molecular formula C7H13N3O B13193538 3-Amino-1-(1-methyl-1H-imidazol-2-YL)propan-1-OL

3-Amino-1-(1-methyl-1H-imidazol-2-YL)propan-1-OL

Cat. No.: B13193538
M. Wt: 155.20 g/mol
InChI Key: FTWWQPNXYHGBAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(1-methyl-1H-imidazol-2-YL)propan-1-OL is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and can tolerate various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multicomponent reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yields. These methods are efficient and can be conducted on a gram scale .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(1-methyl-1H-imidazol-2-YL)propan-1-OL can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve mild temperatures and neutral to slightly acidic or basic conditions .

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds with different functional groups .

Scientific Research Applications

3-Amino-1-(1-methyl-1H-imidazol-2-YL)propan-1-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-(1-methyl-1H-imidazol-2-YL)propan-1-OL involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(1-methyl-1H-imidazol-2-YL)propan-1-OL is unique due to the presence of both amino and hydroxyl groups, which provide additional sites for chemical modification and enhance its potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

3-amino-1-(1-methylimidazol-2-yl)propan-1-ol

InChI

InChI=1S/C7H13N3O/c1-10-5-4-9-7(10)6(11)2-3-8/h4-6,11H,2-3,8H2,1H3

InChI Key

FTWWQPNXYHGBAI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(CCN)O

Origin of Product

United States

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